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Compound of Interest

Compound Name: Cyclooctanone, 5-phenyl-

Cat. No.: B15495123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-phenylcyclooctanone, a synthetic organic

compound with potential applications in chemical synthesis and drug discovery. Due to the

limited availability of published experimental data for 5-phenylcyclooctanone, this guide will

focus on its predicted physicochemical and spectroscopic properties, drawing comparisons with

the well-characterized analogous compounds: cyclooctanone and 2-phenylcyclohexanone. This

analysis aims to provide a foundational understanding for researchers interested in the

potential utility and further investigation of 5-phenylcyclooctanone.

Physicochemical Properties
Quantitative data for 5-phenylcyclooctanone is not readily available in public databases.

Therefore, we present a comparative table including the known properties of cyclooctanone

and 2-phenylcyclohexanone to provide a contextual reference.
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Property
5-
Phenylcyclooctano
ne

Cyclooctanone
2-
Phenylcyclohexano
ne

Molecular Formula C₁₄H₁₈O C₈H₁₄O C₁₂H₁₄O

Molecular Weight 202.29 g/mol 126.20 g/mol 174.24 g/mol

Melting Point Data not available 41-43 °C 58-61 °C

Boiling Point Data not available 195-197 °C
134-136 °C at 4

mmHg

Density Data not available 0.958 g/mL at 25 °C Data not available

Spectroscopic Characterization
Detailed experimental spectra for 5-phenylcyclooctanone are not currently published. However,

based on the known spectral characteristics of its constituent functional groups (a

cyclooctanone ring and a phenyl group), we can predict the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 5-phenylcyclooctanone is expected to show a complex

multiplet in the aliphatic region (approximately 1.5-3.0 ppm) corresponding to the methylene

protons of the cyclooctane ring. The protons on the carbon adjacent to the carbonyl group (α-

protons) would likely appear further downfield within this region. The phenyl group protons

would give rise to signals in the aromatic region (approximately 7.0-7.5 ppm). The proton at the

5-position (methine proton) would be expected to be a multiplet, influenced by the adjacent

methylene groups.

¹³C NMR: The carbon NMR spectrum should display a peak for the carbonyl carbon in the

downfield region, typically around 200-220 ppm for ketones. The carbons of the phenyl group

would appear in the aromatic region (approximately 125-145 ppm). The aliphatic carbons of the

cyclooctane ring would be found in the upfield region (approximately 20-50 ppm), with the

carbon bearing the phenyl group and the α-carbons to the carbonyl showing distinct chemical

shifts.
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Infrared (IR) Spectroscopy
The IR spectrum of 5-phenylcyclooctanone is predicted to exhibit a strong, sharp absorption

band characteristic of a ketone carbonyl (C=O) stretch, expected around 1700-1720 cm⁻¹.

Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the cyclooctane ring

would be observed below 3000 cm⁻¹, while the C-H stretches of the aromatic phenyl ring would

appear just above 3000 cm⁻¹. Characteristic C=C stretching absorptions for the aromatic ring

are also expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
In a mass spectrum of 5-phenylcyclooctanone, the molecular ion peak (M⁺) would be expected

at m/z = 202. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl

group and fragmentation of the cyclooctane ring. Common fragments might include the loss of

alkyl chains and the phenyl group, leading to characteristic daughter ions.

Experimental Protocols
While specific experimental protocols for 5-phenylcyclooctanone are not available, the following

are general methodologies for the characterization and validation of similar ketone compounds.

General Synthesis: A potential synthetic route could involve the Friedel-Crafts acylation of

benzene with a suitable cyclooctene-derived acyl chloride or anhydride, followed by reduction

of the resulting unsaturated ketone.

Purification: The synthesized compound would typically be purified using column

chromatography on silica gel, followed by recrystallization or distillation under reduced

pressure.

NMR Spectroscopy:

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard

frequency (e.g., 400 or 500 MHz for ¹H).
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Analysis: Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J)

in Hz, and integration values.

IR Spectroscopy:

Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g.,

NaCl or KBr) or acquire the spectrum of a solid sample as a KBr pellet or using an ATR

accessory.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Analysis: Identify the characteristic absorption frequencies for the functional groups present.

Mass Spectrometry:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm

the structure.

Biological Activity and Signaling Pathways
There is currently no published data on the biological activity or the signaling pathways affected

by 5-phenylcyclooctanone. Research into the biological effects of this compound would be a

novel area of investigation. Potential areas of interest could include its activity as an enzyme

inhibitor, a receptor ligand, or an antimicrobial agent, given the diverse biological roles of other

substituted cycloalkanones.

To explore potential biological targets, a logical first step would be computational docking

studies against various protein targets, followed by in vitro screening assays.
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Caption: A generalized workflow for the initial biological evaluation of a novel compound.

Conclusion and Future Directions
5-Phenylcyclooctanone represents an under-characterized molecule with potential for further

scientific exploration. The lack of available experimental data highlights an opportunity for

researchers to synthesize and thoroughly characterize this compound. Future work should

focus on obtaining comprehensive spectroscopic and physicochemical data to validate its

structure and properties. Subsequently, screening for biological activity could unveil novel

applications in medicinal chemistry and drug development. The comparative data provided

herein for cyclooctanone and 2-phenylcyclohexanone can serve as a valuable benchmark for

such future investigations.

To cite this document: BenchChem. [Characterization and Validation of 5-
Phenylcyclooctanone: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15495123#characterization-and-validation-of-5-
phenylcyclooctanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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